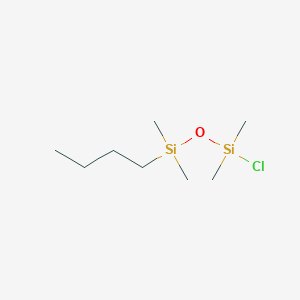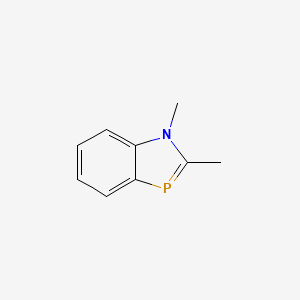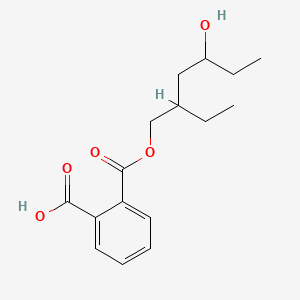
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a phosphorus atom within its ring structure, which imparts unique chemical properties
Méthodes De Préparation
The synthesis of 1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of phosphorus trichloride and aniline derivatives, followed by cyclization in the presence of a base such as sodium hydroxide. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound.
Applications De Recherche Scientifique
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is being explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one can be compared with other similar compounds, such as:
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-thione: This compound has a sulfur atom in place of the oxygen atom, leading to different chemical properties and reactivity.
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-selenone: This compound contains a selenium atom, which imparts unique properties compared to the oxygen and sulfur analogs.
Propriétés
| 82632-14-2 | |
Formule moléculaire |
C15H16NOP |
Poids moléculaire |
257.27 g/mol |
Nom IUPAC |
1-ethyl-2-phenyl-3H-1,2λ5-benzazaphosphole 2-oxide |
InChI |
InChI=1S/C15H16NOP/c1-2-16-15-11-7-6-8-13(15)12-18(16,17)14-9-4-3-5-10-14/h3-11H,2,12H2,1H3 |
Clé InChI |
UEISYSZGATWMEV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2CP1(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)
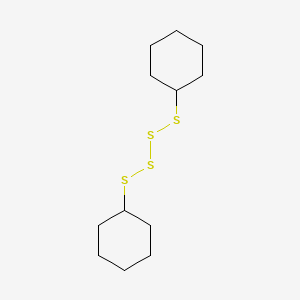

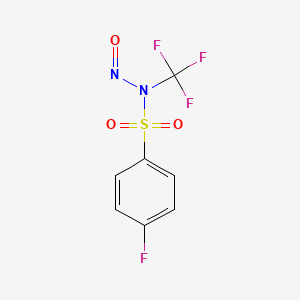




![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)
